Home > Products > Screening Compounds P22332 > Ecopipam hydrochloride
Ecopipam hydrochloride - 190133-94-9

Ecopipam hydrochloride

Catalog Number: EVT-1544378
CAS Number: 190133-94-9
Molecular Formula: C19H21Cl2NO
Molecular Weight: 350.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ecopipam hydrochloride is a synthetic compound primarily recognized for its role as a selective antagonist of dopamine D1 and D5 receptors. It is under investigation for various neurological and psychiatric disorders, including Tourette syndrome, Lesch-Nyhan syndrome, and childhood-onset fluency disorder (stuttering) . The compound is known by several names, including SCH-39166 and EBS-101, and has been classified as a small molecule drug .

Source

Ecopipam hydrochloride is derived from benzazepine, a class of compounds known for their pharmacological properties. The compound's development has been spearheaded by Emalex Biosciences, which is conducting clinical trials to evaluate its efficacy and safety in treating specific disorders .

Classification

Ecopipam is classified as a dopamine receptor antagonist, specifically targeting the D1 and D5 subtypes while showing minimal affinity for D2-like receptors. This selectivity differentiates it from other antipsychotic medications that often target multiple receptor types . Its classification as an investigational drug indicates that it has not yet received approval for general medical use but is undergoing rigorous testing in clinical settings.

Synthesis Analysis

Methods

The synthesis of ecopipam hydrochloride involves several steps that typically start from a simple tetralin derivative. The process includes:

  1. Formation of the Core Structure: The initial reaction involves creating the benzazepine framework through cyclization reactions.
  2. Functionalization: Subsequent steps introduce various functional groups to achieve the desired pharmacological properties.
  3. Salt Formation: The free base form of ecopipam is converted to its hydrochloride salt to enhance solubility and stability for pharmaceutical applications.

Technical Details

The synthesis can be optimized through various techniques such as:

  • Chiral Resolution: To obtain optically active forms, methods like fractional recrystallization or chromatography using chiral resolving agents can be employed.
  • Tautomeric Forms: The synthesis may also yield different tautomeric forms, which can be isolated or used in equilibrium depending on the reaction conditions .
Molecular Structure Analysis

Structure

Ecopipam hydrochloride has the molecular formula C19H20ClNOHClC_{19}H_{20}ClNO\cdot HCl with a molar mass of approximately 313.83 g/mol. Its structure features a complex arrangement typical of benzazepine derivatives, which contributes to its biological activity .

Data

  • InChIKey: DMJWENQHWZZWDF-PKOBYXMFSA-N
  • CAS Registry Number: 112108-01-7
  • SMILES Notation: C/C=C\C(=O)O.CC1=CC2=C(C=C1Cl)CCN(C)C[C@@H]...

This structural data aids in understanding the compound's interactions at the molecular level.

Chemical Reactions Analysis

Reactions

Ecopipam undergoes various chemical reactions that are crucial for its pharmacological activity. Key reactions include:

  1. Binding Interactions: As a dopamine receptor antagonist, ecopipam binds to D1 and D5 receptors, inhibiting their activity.
  2. Metabolism: The compound is metabolized primarily in the liver, where it may undergo oxidation and conjugation reactions that affect its pharmacokinetics.

Technical Details

Pharmacokinetic studies indicate that ecopipam has an elimination half-life of approximately 10 hours, allowing for once-daily dosing in clinical settings .

Mechanism of Action

Ecopipam functions primarily by blocking dopamine D1 and D5 receptors in the central nervous system. This action leads to:

  • Reduction of Dopaminergic Activity: By inhibiting these receptors, ecopipam decreases dopaminergic signaling associated with various neurological disorders.
  • Symptom Management: Clinical trials have shown that ecopipam can effectively reduce motor and vocal tics in patients with Tourette syndrome by modulating dopaminergic pathways without causing significant extrapyramidal side effects typical of other dopamine antagonists .
Physical and Chemical Properties Analysis

Physical Properties

Ecopipam hydrochloride appears as a white to off-white crystalline solid. It is soluble in water due to the presence of the hydrochloride salt form, which enhances its bioavailability.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.
  • pH Sensitivity: Its solubility may vary with pH, impacting its formulation in pharmaceutical preparations.

Relevant analyses include dissolution studies which indicate how well the drug releases from its dosage form under physiological conditions .

Applications

Ecopipam is being explored for several scientific uses:

  • Tourette Syndrome Treatment: Clinical trials have demonstrated its potential to alleviate symptoms associated with this disorder .
  • Lesch-Nyhan Syndrome: Ongoing studies are assessing its efficacy in managing this rare genetic disorder characterized by severe behavioral issues and self-injury .
  • Childhood-Onset Fluency Disorder (Stuttering): Research is also focusing on ecopipam's ability to improve fluency in affected individuals .
  • Potential Use in Other Disorders: Investigations into its effects on gambling behaviors and other movement disorders are underway, showcasing ecopipam's versatility as a therapeutic agent .
Introduction to Ecopipam Hydrochloride

Historical Development and Discovery of Ecopipam Hydrochloride

Ecopipam hydrochloride (development codes SCH-39166, EBS-101, PSYRX-101) was discovered in the central nervous system (CNS) preclinical laboratories at Schering-Plough Corporation (now Merck) under the direction of Dr. Richard Chipkin in the late 1980s [1] [10]. Initial pharmacological characterization identified it as a potent dopamine receptor antagonist, distinct from typical antipsychotics due to its selectivity for D1-like receptors (D1/D5) over D2-like receptors [1] [8]. Early research focused on its potential for schizophrenia, but Phase II trials in the 1990s revealed no significant efficacy, leading to discontinuation for this indication [1] [4]. Subsequent development explored diverse therapeutic areas, including cocaine addiction and obesity. While ecopipam demonstrated efficacy in weight loss during Phase III obesity trials (2007), development was halted due to neuropsychiatric side effects [1] [6].

In the 2010s, the compound’s development trajectory shifted towards rare neurological disorders. Psyadon Pharmaceuticals (later acquired by Emalex Biosciences) spearheaded clinical trials for Tourette syndrome and Lesch-Nyhan syndrome, capitalizing on ecopipam’s unique D1/D5 antagonism [4] [8]. As of 2025, ecopipam holds orphan drug and Fast Track designations from the U.S. FDA for Tourette syndrome and is in Phase III trials (e.g., the D1AMOND study, NCT05615220) for pediatric and adolescent populations [4] [9]. Open-label extensions and trials for childhood-onset fluency disorder (stuttering) and restless legs syndrome are ongoing [1] [4].

Table 1: Key Developmental Milestones for Ecopipam Hydrochloride

YearDevelopment PhaseIndicationOutcome/StatusReference
~1988DiscoveryN/ASynthesized at Schering-Plough [1]
1990sPhase IISchizophreniaDiscontinued (lack of efficacy) [1]
2000sPhase II/IIICocaine addiction, ObesityDiscontinued (lack of persistent efficacy/side effects) [1] [2] [6]
2010sPhase IIPathological GamblingCompleted (positive open-label data) [5]
2020sPhase IIITourette SyndromeActive recruitment (e.g., NCT05615220, NCT06021522) [4] [9]
2024Phase IIChildhood-Onset Fluency DisorderOngoing in adults [1] [4]

Chemical and Pharmacological Classification

Ecopipam hydrochloride is chemically designated as (–)-trans-6,7,7a,8,9,13b-Hexahydro-3-chloro-2-hydroxy-N-methyl-5H-benzo[d]naphtho-[2,1-b]azepine hydrochloride [1] [5]. Its molecular formula is C₁₉H₂₀ClNO·HCl, with a molecular weight of 350.28 g/mol [3] [10]. The compound features a benzazepine core structure with absolute stereochemistry at two chiral centers, critical for its selective receptor binding [7] [10]. The hydrochloride salt enhances its solubility and oral bioavailability [5].

Pharmacologically, ecopipam is classified as a selective dopamine D1 and D5 receptor antagonist (D1-like family) [1] [8]. It exhibits high affinity for human D1 (Ki = 1.9 nM) and D5 receptors, with negligible activity at D2, D3, D4, serotonin, or adrenergic receptors [8] [10]. This specificity differentiates it from typical antipsychotics (e.g., haloperidol), which primarily block D2 receptors and carry risks of extrapyramidal symptoms [1] [8]. Ecopipam is orally active, crosses the blood-brain barrier efficiently, and achieves substantial central receptor occupancy [1] [4]. Its elimination half-life is approximately 10 hours, supporting once-daily dosing in clinical trials [1].

Table 2: Key Chemical and Pharmacological Properties of Ecopipam Hydrochloride

PropertyValueMethod/Reference
Molecular FormulaC₁₉H₂₀ClNO·HCl [3] [10]
Molecular Weight350.28 g/mol [3] [10]
CAS Number190133-94-9 [3] [10]
SMILES NotationCl.CN1CCC2=CC(Cl)=C(O)C=C2[C@@H]3[C@@H]1CCC4=C3C=CC=C4 [10]
Dopamine D1 Receptor Affinity (Ki)1.9 nM [8] [10]
Selectivity>1000-fold for D1/D5 over D2-like [1] [8]
Protein BindingNot fully characterized [5]
MetabolismNot extensively reported [5]

Rationale for Targeting Dopamine D1/D5 Receptors

The dopamine D1 and D5 receptors (D1-like family) are Gₛ-protein coupled receptors that activate adenylyl cyclase, increasing cyclic AMP (cAMP) production upon dopamine binding [7] [8]. They are highly expressed in cortical, striatal, and limbic brain regions, modulating pathways involved in motor control, reward processing, and compulsive behaviors [8] [10]. Unlike D2 receptors (which inhibit cAMP), D1 receptor activation generally enhances neuronal excitability and glutamate release [8]. Hyperactivity in D1-mediated mesolimbic pathways is implicated in:

  • Tic Disorders: Dysregulated cortico-striatal-thalamo-cortical (CSTC) circuits in Tourette syndrome exhibit hypersensitivity of D1 receptors, contributing to involuntary motor and vocal tics [1] [8].
  • Reward-Seeking Behaviors: D1 receptors in the nucleus accumbens mediate the reinforcing effects of stimulants (e.g., cocaine) and natural rewards (e.g., food, gambling) [1] [2].
  • Lesch-Nyhan Syndrome: Self-injurious behavior in this rare genetic disorder may involve aberrant D1 signaling due to purine metabolism defects [3] [10].

Ecopipam’s therapeutic rationale stems from selectively inhibiting these pathologic D1/D5 pathways without affecting D2 receptors. Preclinical models confirmed that D1 antagonists reduce self-administration of cocaine and suppress stereotypies [2] [10]. Clinically, ecopipam decreased tic severity in Tourette patients in Phase IIb trials and reduced gambling urges in open-label studies, validating D1/D5 as actionable targets [1] [5] [8]. This approach avoids drawbacks of D2 antagonists—such as weight gain, tardive dyskinesia, or metabolic syndrome—making ecopipam a first-in-class candidate for disorders with D1-mediated dysregulation [1] [8].

Table 3: Key Indications for Ecopipam Hydrochloride Targeting D1/D5 Receptors

IndicationPathophysiological BasisClinical Evidence
Tourette SyndromeCSTC circuit hyperactivation via D1 receptorsPhase IIb: Significant reduction in YGTSS-TTS* scores vs. placebo [1] [8]
Lesch-Nyhan SyndromeAberrant dopamine signaling due to HPRT1 deficiencyPhase II: Reduced self-injurious behavior in open-label trial [3] [10]
Pathological GamblingD1-mediated reward system hyperactivityOpen-label: Decreased gambling behaviors [1] [5]
Cocaine Addiction (discontinued)D1-dependent euphoric effects of cocainePhase II: Acute blockade of "high"; no sustained effect [1] [2]
Obesity (discontinued)D1-regulated hedonic eatingPhase III: Effective weight loss; halted for mood effects [1] [6]

*YGTSS-TTS: Yale Global Tic Severity Scale - Total Tic Score

Properties

CAS Number

190133-94-9

Product Name

Ecopipam hydrochloride

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrochloride

Molecular Formula

C19H21Cl2NO

Molecular Weight

350.3 g/mol

InChI

InChI=1S/C19H20ClNO.ClH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1

InChI Key

APFMVAHRFWBCDG-JUOYHRLASA-N

SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.